Home > Products > Screening Compounds P42842 > 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline - 545380-35-6

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline

Catalog Number: EVT-1460555
CAS Number: 545380-35-6
Molecular Formula: C22H18N4O3
Molecular Weight: 386.411
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline is a compound belonging to the quinazoline family, characterized by its complex structure and potential biological activities. This compound has garnered attention due to its inhibitory effects on various cellular pathways, particularly in cancer research. The chemical structure includes a nitro group and a phenoxyphenylethylamino moiety, which contribute to its biological activity and interaction with molecular targets.

Source

The compound is cataloged under the CAS number 545380-35-6 and is available from various chemical suppliers for research purposes. Its synthesis and biological evaluations have been documented in several scientific studies, highlighting its potential as an anticancer agent and its mechanism of action involving key cellular pathways .

Classification

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline is classified as a quinazoline derivative. Quinazolines are a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This specific derivative is noted for its ability to inhibit the epidermal growth factor receptor, making it a candidate for targeted cancer therapies .

Synthesis Analysis

Methods

The synthesis of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline typically involves the reaction of 4-chloroquinazoline with 4-phenoxyphenethylamine. The reaction conditions often require the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF), conducted at elevated temperatures to facilitate the formation of the desired product .

Technical Details

  1. Starting Materials:
    • 4-Chloroquinazoline
    • 4-Phenoxyphenethylamine
  2. Reagents:
    • Potassium carbonate (base)
    • Dimethylformamide (solvent)
  3. Conditions:
    • Elevated temperature
    • Reaction time optimized for yield and purity
  4. Purification: The crude product is typically purified through recrystallization or chromatographic techniques to achieve the desired quality.
Molecular Structure Analysis

Structure

The molecular formula of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline is C22H18N4O3C_{22}H_{18}N_{4}O_{3}. Its structure features:

  • A quinazoline core.
  • A nitro group at the 6-position.
  • A phenoxyphenylethylamino side chain at the 4-position.

Data

The compound's molecular weight is approximately 374.40 g/mol. The structural representation can be visualized using chemical drawing software or databases like PubChem, which provides detailed information about its stereochemistry and electronic properties .

Chemical Reactions Analysis

Reactions

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline can undergo several chemical reactions:

  1. Oxidation: Can be oxidized to form quinazoline N-oxide derivatives.
  2. Reduction: Can be reduced to yield corresponding amines.
  3. Substitution: Participates in nucleophilic substitution reactions where the chlorine atom in the quinazoline ring can be replaced by other nucleophiles.

Technical Details

Common reagents used in these reactions include:

  • Oxidation Agents: Hydrogen peroxide, peracids.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles for Substitution: Amines, thiols, alcohols.

The major products from these reactions can lead to various substituted quinazoline derivatives with potential pharmacological activities .

Mechanism of Action

The mechanism of action for 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline primarily involves its interaction with specific molecular targets related to cancer pathways. It has been shown to inhibit the epidermal growth factor receptor, which plays a crucial role in cell proliferation and survival.

Process

Upon binding to its target:

  1. The compound inhibits downstream signaling pathways associated with cell growth.
  2. It induces apoptosis in cancer cells by causing cell cycle arrest at the G2/M phase.
  3. The nitro group enhances its binding affinity and specificity towards these targets, contributing to its anticancer activity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range based on synthesis conditions.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO).
  • Stability: Reported stability for at least one year when stored properly; solutions in DMSO can be maintained at -20°C for up to one month.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .

Applications

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline has significant applications in scientific research, particularly in:

  1. Cancer Research: As an inhibitor of epidermal growth factor receptor, it shows promise as a therapeutic agent against various cancers.
  2. Neuroscience: Investigated for neuroprotective effects in models of neurodegenerative diseases like Huntington's disease.
  3. Pharmacology: Used to explore mechanisms involved in cell signaling pathways related to cancer progression and treatment resistance .

This compound exemplifies the potential of quinazoline derivatives in developing targeted therapies that address critical pathways in cancer biology and other diseases.

Introduction to Quinazoline Derivatives

Significance of Quinazoline Scaffolds in Medicinal Chemistry

Quinazoline is a bicyclic heterocyclic framework comprising a benzene ring fused to a pyrimidine ring. This scaffold is a cornerstone of modern medicinal chemistry due to its exceptional versatility in drug design. The inherent planarity and electronic properties of quinazoline enable diverse non-covalent interactions with biological targets, facilitating the development of therapeutic agents across multiple disease domains [3] [7]. Clinically approved drugs derived from this scaffold include the EGFR inhibitors erlotinib and gefitinib (cancer therapy), α1-adrenergic antagonists prazosin and doxazosin (hypertension), and the antifungal agent albaconazole [4] [8] [9].

The structural malleability of quinazoline allows strategic functionalization at positions C-2, C-4, N-3, C-6, and C-8, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. Substitutions at C-4, particularly with amine-containing side chains, enhance target affinity and selectivity, as evidenced by epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors [2] [6]. Additionally, quinazoline-based hybrids—such as conjugates with triazoles, thiazoles, or benzimidazoles—demonstrate synergistic bioactivities, expanding therapeutic potential against complex pathologies like multi-drug-resistant cancers [4] [7].

Table 1: Clinically Relevant Quinazoline Derivatives and Therapeutic Applications

CompoundSubstitution PatternTherapeutic UseKey Biological Target
ErlotinibC-4 (anilino); C-6,7 (alkoxy)Non-small cell lung cancerEGFR-TK inhibition
PrazosinC-4 (piperazinyl)Hypertensionα1-Adrenergic receptor blockade
AlbaconazoleC-2,4 (triazolyl)AntifungalLanosterol 14α-demethylase inhibition
DacomitinibC-4 (anilino); C-6,7 (alkoxy)Breast cancerPan-HER inhibition

Historical Evolution of Quinazoline Synthesis and Functionalization

The chemistry of quinazolines began in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens. Gabriel later established a more efficient route in 1903, leading to the unambiguous characterization of the core structure [9] [10]. Classical synthetic methodologies dominated the early 20th century:

  • Niementowski Synthesis (1895): Cyclocondensation of anthranilic acid with amides under reflux conditions to yield 4(3H)-quinazolinones [9].
  • Grimmel-Günther-Morgan Method: Employed o-aminobenzoic acids and amines with phosphorus trichloride to form 2,3-disubstituted quinazolinones [9].
  • Sen and Ray’s Protocol: Utilized acylated anilides with urethane and P2O5 for alkyl-substituted derivatives [9].

Modern synthetic strategies emphasize atom economy, catalytic efficiency, and green chemistry principles:

  • Transition Metal Catalysis: Palladium- and copper-catalyzed C–N coupling enables direct arylation/amination at C-4 (e.g., Buchwald-Hartwig amination of 4-chloroquinazolines) [10].
  • Dehydrogenative Coupling: Iridium- or ruthenium-catalyzed reactions convert 2-aminobenzyl alcohols and nitriles into quinazolines with H2 as the sole byproduct [10].
  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., solvent-free condensation of aldehydes, dimedone, and urea under irradiation) [6] [8].
  • Eco-Friendly Oxidants: Molecular iodine or o-iodoxybenzoic acid (IBX) mediate oxidative cyclizations without toxic metal residues [10].

Role of Nitro and Phenoxyethylamino Substituents in Bioactivity

Strategic functionalization of the quinazoline core dictates pharmacological profiles. For 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline (CAS 545380-35-6), the C-6 nitro (–NO2) and C-4 phenoxyethylamino groups are critical for anticancer activity:

  • Nitro Group (–NO2) at C-6:
  • Serves as a strong electron-withdrawing group, enhancing electrophilic character and DNA-intercalating potential [2] [9].
  • Facilitates intracellular reduction to reactive nitro radical anions, inducing oxidative stress in cancer cells [2].
  • Improves binding affinity to kinase ATP pockets by forming hydrogen bonds with hinge-region residues (e.g., Cys773 in EGFR) [2] [6].

  • 4-(4-Phenoxyphenylethylamino) Group at C-4:

  • The phenoxyethyl chain acts as a flexible linker, positioning the terminal phenyl ring for hydrophobic interactions in enzyme subdomains [2] [4].
  • Mimics the aniline pharmacophore of EGFR inhibitors like erlotinib, enabling π–π stacking with Phe723/Phe856 residues in the active site [2].
  • Enhances cellular permeability due to moderate lipophilicity (LogP ≈ 4.0–4.5) [1] [5].

Table 2: Structural and Bioactivity Profile of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline

PropertySpecificationBiological Implication
Molecular FormulaC22H18N4O3Balanced molecular weight (386.40 g/mol) for cell penetration
Nitro Group PositionC-6Electrophile for DNA damage; kinase H-bond acceptor
C-4 Side Chain–NHCH2CH2(4-C6H4OC6H5)Hydrophobic pocket occupancy in EGFR
Key BioactivityEGFR inhibition; Cytotoxicity (IC50 = low μM range)Antiproliferative effects against HCT-116 and A549 cells [2]

Properties

CAS Number

545380-35-6

Product Name

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline

IUPAC Name

6-nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine

Molecular Formula

C22H18N4O3

Molecular Weight

386.411

InChI

InChI=1S/C22H18N4O3/c27-26(28)17-8-11-21-20(14-17)22(25-15-24-21)23-13-12-16-6-9-19(10-7-16)29-18-4-2-1-3-5-18/h1-11,14-15H,12-13H2,(H,23,24,25)

InChI Key

UFAXMTYCHLXRRB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-]

Synonyms

6-Nitro-N-[2-(4-phenoxyphenyl)ethyl]-4-quinazolinamine;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.